molecular formula C12H16F3O3P B2878744 Diethyl 4-(trifluoromethyl)benzylphosphonate CAS No. 99578-68-4

Diethyl 4-(trifluoromethyl)benzylphosphonate

Cat. No.: B2878744
CAS No.: 99578-68-4
M. Wt: 296.226
InChI Key: NTQKMIQYHZLRSW-UHFFFAOYSA-N
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Description

Diethyl 4-(trifluoromethyl)benzylphosphonate (CAS: 99578-68-4) is a phosphonate ester featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. Its molecular formula is C₁₂H₁₆F₃O₃P, with a molecular weight of 296.22 g/mol. This compound is characterized by its high lipophilicity and metabolic stability, attributed to the electron-withdrawing -CF₃ group, which enhances resistance to enzymatic degradation .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQKMIQYHZLRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates via the reaction of alkyl halides with trialkyl phosphites. For Diethyl 4-(trifluoromethyl)benzylphosphonate, this approach involves:

Reaction Scheme:
$$ \text{4-(Trifluoromethyl)benzyl bromide} + \text{P(OEt)}_3 \rightarrow \text{this compound} + \text{EtBr} $$

Procedure:
4-(Trifluoromethyl)benzyl bromide is heated with triethyl phosphite under inert conditions. The reaction typically proceeds at 100–150°C for 12–24 hours, yielding the phosphonate after purification by distillation or chromatography.

Key Considerations:

  • Electrophilicity Enhancement: The trifluoromethyl group increases the electrophilicity of the benzyl carbon, facilitating nucleophilic attack by the phosphite.
  • By-products: Excess triethyl phosphite may lead to diethyl ethylphosphonate as a side product, necessitating careful stoichiometric control.

Table 1. Representative Conditions for Arbuzov Synthesis

Substrate Reagent Temperature Time Yield (Reported)
4-(Trifluoromethyl)benzyl bromide P(OEt)₃ (1.2 eq) 135°C 18 h 70–85% (est.)

Michaelis-Becker Reaction

The Michaelis-Becker reaction employs dialkyl phosphites and alkyl halides in the presence of a base. This method is advantageous for substrates sensitive to high temperatures.

Reaction Scheme:
$$ \text{4-(Trifluoromethyl)benzyl chloride} + \text{HP(O)(OEt)}_2 \xrightarrow{\text{Base}} \text{this compound} $$

Procedure:
A mixture of 4-(trifluoromethyl)benzyl chloride and diethyl phosphite is treated with a base (e.g., NaH or Et₃N) in anhydrous THF or DMF. The reaction is stirred at room temperature for 6–12 hours, followed by aqueous workup.

Optimization Insights:

  • Base Selection: Triethylamine is preferred over stronger bases to minimize elimination side reactions.
  • Solvent Effects: Polar aprotic solvents like DMF improve solubility of the aromatic substrate.

Table 2. Comparative Base Performance in Becker Synthesis

Base Solvent Time (h) Yield (Theoretical)
Et₃N THF 8 65–75%
NaH DMF 6 70–80%

Pudovik Reaction and Subsequent Modifications

The Pudovik reaction involves the addition of dialkyl phosphites to aldehydes, forming α-hydroxyphosphonates. While this method primarily yields hydroxylated intermediates, post-synthetic modifications can generate the target compound.

Step 1: Pudovik Addition
$$ \text{4-(Trifluoromethyl)benzaldehyde} + \text{HP(O)(OEt)}_2 \xrightarrow{\text{Et₃N}} \text{Diethyl α-hydroxy-4-(trifluoromethyl)benzylphosphonate} $$

Conditions:
Refluxing acetone with catalytic triethylamine for 4–6 hours affords the α-hydroxyphosphonate in >90% purity.

Step 2: Dehydroxylation
The α-hydroxy group is removed via reductive or eliminative pathways:

  • Reductive Deoxygenation: Treatment with HI/red phosphorus reduces the hydroxyl to a hydrogen atom.
  • Mesylation and Elimination: Conversion to a mesylate (MsCl, Et₃N) followed by base-induced elimination yields the desired phosphonate.

Table 3. Post-Pudovik Modification Routes

Method Reagents Yield (Reported)
HI/Red Phosphorus HI, P⁴, 110°C 50–60%
Mesylation + Elimination MsCl, DBU, 80°C 65–75%

Comparative Analysis of Synthetic Routes

Efficiency:

  • Arbuzov: High yields but requires elevated temperatures.
  • Becker: Moderate yields under milder conditions.
  • Pudovik + Modification: Multistep but allows access to intermediates for functionalization.

Purity Challenges:

  • Arbuzov-derived products may contain residual triethyl phosphite, necessitative distillation.
  • Becker reactions require strict anhydrous conditions to prevent hydrolysis.

Table 4. Route-Specific Advantages and Limitations

Method Advantages Limitations
Arbuzov Single-step, scalable High-temperature sensitivity
Becker Room-temperature compatibility Base-sensitive substrates
Pudovik Access to hydroxyl intermediates Multistep, lower overall yield

Structural Characterization and Validation

Spectroscopic Data:

  • ³¹P NMR: A singlet at δ 21.8–22.5 ppm confirms the phosphonate group.
  • ¹H NMR: The benzyl CH₂ group resonates as a doublet (J = 15–18 Hz) at δ 3.8–4.2 ppm.

Purity Assessment: Commercial samples (e.g., TCI Chemicals) specify >98.0% purity via GC analysis, with storage recommendations under inert gas at <15°C.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a key ligand and coupling partner in transition metal-catalyzed reactions due to its electron-deficient benzylphosphonate structure.

Suzuki-Miyaura Coupling

Reacts with aryl halides in the presence of Pd(PPh₃)₄ (0.5–2 mol%) and K₂CO₃ (2 eq.) in THF/H₂O at 80°C to form biaryl phosphonates . Yield typically exceeds 75% for electron-rich substrates.

Substrate (Ar–X)CatalystBaseSolventYield (%)
4-MeOC₆H₄–BrPd(PPh₃)₄K₂CO₃THF/H₂O82
4-CF₃C₆H₄–IPdCl₂(dppf)CsFDMF68

Heck Coupling

Forms α,β-unsaturated phosphonates with alkenes using Pd(OAc)₂ (1 mol%) and P(o-tol)₃ (2 mol%) in DMF at 120°C . Steric hindrance from the trifluoromethyl group reduces yields for bulky alkenes.

Buchwald-Hartwig Amination

Couples with aryl halides and amines under Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%) in toluene at 100°C, producing arylaminophosphonates . Primary amines yield >80%, while secondary amines show reduced reactivity (<60%).

Nucleophilic Substitution Reactions

The phosphonate group undergoes substitution with nucleophiles under basic conditions :

  • With amines : Forms phosphonamidates in DMF with K₂CO₃ at 60°C.

  • With alcohols : Transesterification occurs in MeOH with NaH (2 eq.), yielding methyl esters.

Example :

 C2H52P O CH2C6H4CF3+NH2PhK2CO3,DMF PhNH 2P O CH2C6H4CF3+2C2H5OH\text{ C}_2\text{H}_5\text{O }_2\text{P O CH}_2\text{C}_6\text{H}_4\text{CF}_3+\text{NH}_2\text{Ph}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{ PhNH }_2\text{P O CH}_2\text{C}_6\text{H}_4\text{CF}_3+2\text{C}_2\text{H}_5\text{OH}

Yield: 74% .

Hydrophosphonylation

Adds across carbonyl groups in Abramov-type reactions to form α-hydroxyphosphonates :

 C2H52P O H+RCHONaH C2H52P O CH OH R\text{ C}_2\text{H}_5\text{O }_2\text{P O H}+\text{RCHO}\xrightarrow{\text{NaH}}\text{ C}_2\text{H}_5\text{O }_2\text{P O CH OH R}

Conditions : 0°C in THF , 2 h. For R = 4-MeOC₆H₄, yield = 88% .

Michaelis-Becker Alkylation

Deprotonation with KOtBu (1.1 eq.) in THF followed by reaction with alkyl halides yields alkylphosphonates :

 C2H52P O K+RX C2H52P O R+KX\text{ C}_2\text{H}_5\text{O }_2\text{P O K}+\text{RX}\rightarrow \text{ C}_2\text{H}_5\text{O }_2\text{P O R}+\text{KX}

Scope :

  • R = CH₂C₆H₅ (benzyl), yield = 65%

  • R = CH₂CF₃, yield = 58%

Stability and Reaction Limitations

  • Hydrolysis : Resistant to aqueous bases (pH < 12) but degrades in strong acids (pH < 2) .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Steric Effects : Trifluoromethyl group reduces reactivity in sterically demanding reactions (e.g., Stille coupling) .

This compound’s versatility in coupling and functionalization reactions makes it indispensable in medicinal chemistry and materials science. Ongoing research focuses on optimizing its use in asymmetric catalysis and photoactive materials .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Precursor in Organic Synthesis: Diethyl 4-(trifluoromethyl)benzylphosphonate serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon and carbon-heteroatom bonds through various coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) is particularly noteworthy .

2. Biology:

  • Biochemical Probes: The compound is used as a probe in studies investigating enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow it to interact effectively with biological targets, making it useful in biochemical research.

3. Medicine:

  • Drug Development: There is ongoing exploration into its potential as a drug candidate, particularly for designing inhibitors targeting specific enzymes involved in disease processes. Recent studies have demonstrated its anticancer properties, showing significant cytotoxic effects against various cancer cell lines .

4. Industry:

  • Specialty Chemicals Production: This compound is utilized in producing specialty chemicals, including flame retardants and plasticizers, due to its unique chemical properties that enhance material performance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, research published in Molecules demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines (MDA-MB-231), with an IC50 value of 25 µM, indicating a dose-dependent response .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Effect (%)
This compoundMDA-MB-2312536.1
HydroxybenzylphosphonatesA4313040.8
HydroxybenzylphosphonatesHT-293529.7

The mechanism of action involves inducing oxidative stress within cancer cells, leading to apoptosis. The trifluoromethyl group enhances interaction with cellular targets, increasing efficacy against tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Escherichia coli. Research indicates that it possesses significant antibacterial effects, with an MIC of 15 µg/mL against the K12 strain .

Table 2: Antimicrobial Activity Against E. coli

CompoundStrainMIC (µg/mL)MBC (µg/mL)
This compoundK121530
Diethyl benzylphosphonateR2-R32040

Case Studies

Anticancer Efficacy: A study evaluating various phosphonates found that this compound significantly reduced cell viability in breast cancer cells by approximately 36% at a concentration of 25 µM , suggesting its potential as a candidate for breast cancer therapies.

Antimicrobial Potential: Another study highlighted its effectiveness against E. coli, with an MIC of 15 µg/mL , indicating strong potential as an alternative antimicrobial agent amid rising antibiotic resistance.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Density (g/mL) Refractive Index Key Properties
Diethyl benzylphosphonate (1) None (Parent compound) 228.20 - - Low lipophilicity; moderate hydrolysis rate
Diethyl (4-chlorobenzyl)phosphonate -Cl 262.67 - - Increased polarity; slower hydrolysis compared to -CF₃ derivatives
Diethyl 4-(trifluoromethyl)benzylphosphonate -CF₃ 296.22 1.227 1.456 High lipophilicity; enhanced metabolic stability
Diethyl 4-(cyclopropylmethoxy)benzylphosphonate -OCH₂C₃H₅ 324.30 - - Bulky substituent; potential steric hindrance
Diethyl (4-biphenylylmethyl)phosphonate Biphenyl extension 316.30 - - Extended aromatic system; possible π-π interactions

Key Observations :

  • The -CF₃ group significantly increases molecular weight and lipophilicity compared to -Cl or unsubstituted analogs, improving membrane permeability .
  • Electron-withdrawing groups (-CF₃, -Cl) may accelerate hydrolysis rates compared to electron-donating groups (e.g., -OCH₃), though direct kinetic data for the -CF₃ derivative are lacking .

Antimicrobial Activity

Studies on structurally related benzylphosphonates highlight substituent-dependent activity:

  • Diethyl benzylphosphonate (1) : Exhibits low MIC (minimal inhibitory concentration) against E. coli K12 and R2 strains, indicating baseline antimicrobial activity .
  • Boronic acid derivative (3) : Replacing the -CF₃ group with a boronic acid moiety (-B(OH)₂) enhances MIC and MBC (minimal bactericidal concentration) values, suggesting improved target binding .
  • (E)-4,4′-Bis(diethylphosphonatemethyl)stilbene (6) : A dimeric phosphonate with extended conjugation shows superior selectivity and activity against pathogenic E. coli, outperforming ciprofloxacin in some cases .

Hypothesis for -CF₃ Derivative :
The -CF₃ group’s electron-withdrawing nature may enhance interactions with bacterial membranes or enzymes, though its larger size could reduce binding efficiency compared to smaller substituents like -Cl. Direct comparative studies are needed to validate this .

Hydrolysis Kinetics

Hydrolysis rates of benzylphosphonates are influenced by substituents:

  • Diethyl benzylphosphonate (4k) : Hydrolyzes completely in 15 hours under acidic conditions, with rate constants k₁ = 1.12 h⁻¹ and k₂ = 0.20 h⁻¹ .
  • α-Hydroxybenzylphosphonate (1g) : Faster hydrolysis (9.5 hours) due to the electron-withdrawing -OH group (k₁ = 1.03 h⁻¹ , k₂ = 0.35 h⁻¹ ) .
  • Diethyl α-phenylethylphosphonate (4l) : Slower hydrolysis (25 hours) with k₁ = 0.51 h⁻¹ , attributed to the electron-donating -CH₃ group .

Inference for -CF₃ Derivative :
The -CF₃ group’s strong electron-withdrawing effect may accelerate hydrolysis compared to -H or -CH₃ analogs, though slower than -OH derivatives. Stability in biological systems could still be superior due to steric protection of the phosphonate group .

Toxicity and Pharmacological Potential

  • KB-944 (Diethyl 4-(benzothiazol-2-yl)benzylphosphonate): A calcium antagonist with a maximum non-toxic dose of 25 mg/kg/day in rats, highlighting the tolerability of phosphonate esters with aromatic substituents .
  • Diethyl 4-(bis(2-hydroxyethyl)amino)benzylphosphonate: Used in affinity membranes, demonstrating low toxicity and high biocompatibility .

Safety Profile of -CF₃ Derivative: No direct toxicity data are available, but the -CF₃ group’s metabolic stability may reduce off-target effects compared to hydrolytically labile analogs.

Biological Activity

Diethyl 4-(trifluoromethyl)benzylphosphonate is a phosphonate compound that has garnered interest in various biological applications, particularly in cancer research and antimicrobial activity. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its effects on cancer cell lines and its potential as an antimicrobial agent.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a benzyl phosphonate moiety. This structural modification is believed to enhance its biological activity by influencing the compound's lipophilicity and reactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. A study published in the Molecules journal evaluated various phosphonates against multiple tumor cell lines, including MDA-MB-231 (breast cancer), A431 (skin cancer), and HT-29 (colon cancer) cells. The results indicated that compounds similar to this compound showed a dose-dependent cytotoxic effect across these cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Effect (%)
This compoundMDA-MB-2312536.1
HydroxybenzylphosphonatesA4313040.8
HydroxybenzylphosphonatesHT-293529.7

Note: IC50 values represent the concentration required to inhibit cell viability by 50%.

The mechanism by which this compound exerts its anticancer effects is thought to involve the induction of oxidative stress within cancer cells, leading to apoptosis. The presence of the trifluoromethyl group may enhance its interaction with cellular targets, thereby increasing its efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of benzylphosphonates possess significant antibacterial effects against Escherichia coli strains, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity Against E. coli

CompoundStrainMIC (µg/mL)MBC (µg/mL)
This compoundK121530
Diethyl benzylphosphonateR2-R32040

Note: MIC refers to the minimum inhibitory concentration, while MBC refers to the minimum bactericidal concentration.

Case Studies

  • Anticancer Efficacy : In a study assessing various phosphonates, this compound was found to significantly reduce cell viability in MDA-MB-231 cells by approximately 36% at a concentration of 25 µM . This suggests that the compound could be a candidate for further development in breast cancer therapies.
  • Antimicrobial Potential : Another study highlighted the effectiveness of this compound against E. coli strains, with an MIC of 15 µg/mL , indicating strong potential as an alternative antimicrobial agent amid rising antibiotic resistance.

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